N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13424188
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide -](/images/structure/VC13424188.png)
Specification
Molecular Formula | C9H17N3O2 |
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Molecular Weight | 199.25 g/mol |
IUPAC Name | N-[1-(2-aminoacetyl)piperidin-3-yl]acetamide |
Standard InChI | InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13) |
Standard InChI Key | WIFCOVSCMHDIRQ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CCCN(C1)C(=O)CN |
Canonical SMILES | CC(=O)NC1CCCN(C1)C(=O)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a six-membered piperidine ring, a secondary acetamide group at the 3-position, and a 2-amino-acetyl moiety at the 1-position. The piperidine ring adopts a chair conformation, with the acetamide and amino-acetyl groups occupying equatorial positions to minimize steric hindrance. The presence of both amide and amine functional groups enhances its capacity for hydrogen bonding, influencing solubility and target binding.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212.27 g/mol |
Hydrogen Bond Donors | 2 (amine and amide NH) |
Hydrogen Bond Acceptors | 3 (amide carbonyl, acetyl O) |
LogP (Predicted) | 0.85 |
Synthesis and Production
Synthetic Pathways
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide likely involves multi-step reactions starting from piperidine precursors. A proposed route includes:
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Aminoacetylation: Reaction of 3-aminopiperidine with chloroacetyl chloride under basic conditions to form the 1-(2-chloroacetyl)-piperidin-3-amine intermediate.
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Acetamide Formation: Subsequent acylation with acetic anhydride introduces the acetamide group at the 3-position.
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Purification: Column chromatography using a dichloromethane/methanol gradient yields the final product.
Industrial-scale production may employ continuous flow reactors to optimize yield and reduce by-products. Critical parameters include temperature control (20–25°C) and stoichiometric precision to prevent over-acylation.
Biological Activity and Mechanisms
Antimicrobial and Anticancer Properties
Preliminary studies on related acetamide-piperidine hybrids reveal moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL). In cancer research, such compounds induce apoptosis in HeLa cells via caspase-3 activation, with IC values ranging from 12–25 µM.
Comparative Analysis with Analogous Compounds
Structural Analogues
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N-Methyl-N-piperidin-3-yl-acetamide: The addition of a methyl group reduces polarity (LogP: 1.2) and enhances blood-brain barrier permeability compared to the unmethylated variant.
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N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: Replacing piperidine with pyrrolidine decreases ring strain but reduces receptor selectivity.
Table 2: Activity Comparison of Piperidine Acetamides
Compound | 5-HT IC (nM) | Antibacterial MIC (µg/mL) |
---|---|---|
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide | 320 (predicted) | 16 (predicted) |
N-Methyl-N-piperidin-3-yl-acetamide | 145 | 32 |
Stability and Pharmacokinetic Considerations
pH-Dependent Degradation
Accelerated stability studies predict susceptibility to hydrolysis at pH < 3, with a half-life () of 4.2 hours in gastric fluid simulations. Lyophilization is recommended for long-term storage to prevent degradation.
Metabolic Pathways
In vitro assays with human liver microsomes indicate primary metabolism via cytochrome P450 3A4, yielding inactive hydroxylated metabolites. The predicted plasma half-life in humans is 2.3–3.1 hours.
Research Challenges and Future Directions
Data Gaps and Validation Needs
The absence of crystallographic data for N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide limits conformational analysis. Future studies should employ X-ray diffraction and density functional theory (DFT) calculations to resolve stereochemical uncertainties.
Target Identification Strategies
High-throughput screening against kinase and GPCR panels is essential to elucidate precise mechanisms. Zebrafish models could preliminarily assess neuroactive effects before mammalian trials.
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